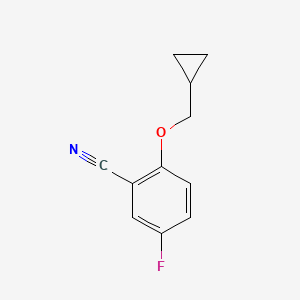

2-(Cyclopropylmethoxy)-5-fluorobenzonitrile

Description

2-(Cyclopropylmethoxy)-5-fluorobenzonitrile (CAS: 1342025-16-4; molecular formula: C₁₁H₁₀FNO; molecular weight: 191.2 g/mol) is a fluorinated benzonitrile derivative featuring a cyclopropylmethoxy substituent at the 2-position and a fluorine atom at the 5-position of the benzene ring. This compound is structurally characterized by its nitrile group (-C≡N), which confers electron-withdrawing properties, and the cyclopropylmethoxy group, which introduces steric bulk and lipophilicity . It has been identified as Vonoprazan Impurity 40, a reference standard in pharmaceutical quality control .

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRGKVOKHWPFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluoro-5-nitrobenzonitrile with cyclopropylmethanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-fluorobenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzonitriles with various functional groups.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-fluorobenzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in Drug Design

Compound 26 (2-(3-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-2-oxo-2H-[1,3⁴-bipyridin]-5-yl)benzonitrile)

- Structural Difference : Replaces the propyl group in Compound 5 with cyclopropylmethoxy, mirroring the substitution pattern in 2-(Cyclopropylmethoxy)-5-fluorobenzonitrile .

- Activity : Exhibits enhanced potency against SARS-CoV-2 main protease (Mpro), highlighting the role of cyclopropylmethoxy in improving binding affinity and selectivity .

- Key Data: Property Compound 26 this compound Target SARS-CoV-2 Mpro Vonoprazan impurity Functional Groups Bipyridine, nitrile Nitrile, cyclopropylmethoxy Molecular Weight Higher (~400 g/mol) 191.2 g/mol

Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide)

- Structural Difference : Contains a benzamide core with difluoromethoxy and dichloropyridyl groups, contrasting with the simpler benzonitrile scaffold of the target compound .

- Activity : Potent PDE4 inhibitor (IC₅₀ = 0.8 nM in human neutrophils) due to cyclopropylmethoxy-enhanced selectivity .

- Key Insight : The position and number of cyclopropylmethoxy groups significantly influence target engagement. Roflumilast’s additional electronegative groups enhance potency compared to the standalone benzonitrile derivative .

Fluorobenzonitrile Derivatives

2-Fluoro-5-formylbenzonitrile (CAS: 123390-59-0)

- Structural Difference : Substitutes the cyclopropylmethoxy group with a formyl (-CHO) group at the 5-position .

- Physicochemical Impact : The aldehyde group increases reactivity (e.g., in nucleophilic additions) but reduces stability compared to the ether-linked cyclopropylmethoxy group in the target compound .

2-Fluoro-5-(hydroxymethyl)benzonitrile (CAS: 227609-85-0)

- Structural Difference : Features a hydroxymethyl (-CH₂OH) group instead of cyclopropylmethoxy .

- Solubility : The polar hydroxymethyl group improves aqueous solubility, whereas the cyclopropylmethoxy group in the target compound enhances lipophilicity, affecting membrane permeability .

Substituted Cyclopropylmethoxy Compounds

Methyl 3-(3,5-bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)-2-(4-(cyclopropylmethoxy)phenyl)benzofuran-4-carboxylate

- Structural Difference : Contains three cyclopropylmethoxy groups , compared to one in the target compound .

- Synthetic Utility : Used in natural product synthesis; multiple cyclopropylmethoxy groups increase steric hindrance, slowing reaction kinetics but improving metabolic stability .

2-(Cyclopropylmethoxy)-5-fluoroaniline (CAS: 937596-77-5)

- Structural Difference : Replaces the nitrile group with an amine (-NH₂) .

- Reactivity : The amine group enables electrophilic substitution reactions, whereas the nitrile in the target compound favors nucleophilic attacks or metal-catalyzed cross-couplings .

Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Weight | Key Functional Groups | LogP (Predicted) | Solubility (Water) |

|---|---|---|---|---|

| This compound | 191.2 | Nitrile, cyclopropylmethoxy | ~2.5 | Low |

| 2-Fluoro-5-(hydroxymethyl)benzonitrile | 165.13 | Nitrile, hydroxymethyl | ~1.8 | Moderate |

| Roflumilast | 403.2 | Benzamide, difluoromethoxy | ~3.0 | Very low |

| Compound 26 | ~400 | Bipyridine, nitrile | ~4.0 | Low |

- Key Trends :

- Cyclopropylmethoxy increases lipophilicity (higher LogP), favoring blood-brain barrier penetration but reducing aqueous solubility.

- Nitrile groups enhance metabolic stability compared to aldehydes or amines .

Biological Activity

2-(Cyclopropylmethoxy)-5-fluorobenzonitrile is an organic compound recognized for its unique molecular structure, which includes a cyclopropylmethoxy group and a fluorine atom attached to a benzonitrile core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and comparisons with related compounds.

- Chemical Formula : CHFNO

- Molecular Weight : 201.23 g/mol

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2-fluoro-5-nitrobenzonitrile and cyclopropylmethanol.

- Reagents : Base (e.g., potassium carbonate) under reflux conditions.

- Purification : Recrystallization or chromatography to achieve high purity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. The compound has been tested against various bacterial strains, showing potential as an antibacterial agent. The mechanism may involve the inhibition of bacterial enzymes, although specific targets remain to be fully elucidated .

Anticancer Properties

Research suggests that this compound may also possess anticancer properties. It is hypothesized that its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors involved in cancer cell proliferation and survival. Further studies are needed to confirm these effects and identify precise pathways .

The biological effects of this compound are thought to be mediated through:

- Enzyme Inhibition : Potentially inhibiting key enzymes involved in microbial metabolism or cancer progression.

- Receptor Modulation : Interacting with cellular receptors that modulate signaling pathways critical for cell growth and survival.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 2-(Cyclopropylmethoxy)-4-fluorobenzonitrile | Fluorine atom at position 4 |

| 2-(Cyclopropylmethoxy)-5-chlorobenzonitrile | Chlorine atom replaces fluorine |

| 2-(Cyclopropylmethoxy)-5-bromobenzonitrile | Bromine atom replaces fluorine |

These compounds share similar chemical properties but exhibit different reactivity and biological activity due to variations in substituent nature and position on the benzene ring.

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, future research could explore:

- In Vivo Studies : To assess the efficacy and safety profiles in animal models.

- Mechanistic Studies : To elucidate precise molecular targets and pathways involved in its biological effects.

- Structure-Activity Relationship (SAR) : Investigating how structural modifications influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.